(5-nitro-1H-indol-3-yl)methanamine
Description
The indole (B1671886) ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in chemical biology and medicinal chemistry. d-nb.infochula.ac.th This structural motif is present in a vast array of natural products and synthetic compounds with significant biological activities. nih.gov The strategic placement of substituents on the indole core allows for the fine-tuning of a molecule's properties, making it a cornerstone for drug discovery and organic synthesis. nih.gov
Indole derivatives represent a crucial class of compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. d-nb.infonih.gov The indole nucleus is a key component in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin. nih.gov This natural prevalence has inspired chemists to develop numerous synthetic methodologies for creating diverse indole-based molecules. chula.ac.th
In organic synthesis, the indole ring serves as a versatile starting material for constructing complex heterocyclic systems. chula.ac.th Its rich chemistry allows for functionalization at various positions, enabling the synthesis of targeted molecules for biological screening. bldpharm.com Researchers have explored indole derivatives as tubulin polymerization inhibitors for cancer therapy, agents for neurodegenerative diseases, and antimicrobials to combat resistant pathogens. d-nb.infonih.govresearchgate.net The ability of the indole scaffold to interact with various biological targets, often through hydrogen bonding and pi-stacking interactions, underpins its enduring importance in drug development. bldpharm.com
The introduction of a nitro (-NO2) group at the 5-position of the indole ring significantly alters the electronic properties of the scaffold. The nitro group is strongly electron-withdrawing, which can influence the reactivity of the indole ring and its interactions with biological targets. nih.gov This electronic modification is a key strategy in medicinal chemistry to enhance the potency or selectivity of a compound. echemi.com
The 5-nitroindole (B16589) moiety has been specifically investigated for its utility in developing novel therapeutic agents. For instance, it has been identified as a key pharmacophore in compounds designed to bind and stabilize G-quadruplex (G4) DNA structures, which are implicated in cancer cell proliferation. nih.govnih.gov The nitro group can participate in crucial interactions within the binding pocket of a target and can also be metabolically reduced to other functional groups, a strategy sometimes used in prodrug design. nih.govechemi.com Furthermore, 5-nitroindole has been used as a "universal base" in synthetic oligonucleotides due to its ability to stack within a DNA duplex without showing a preference for pairing with any of the four natural bases. ambeed.com
(5-nitro-1H-indol-3-yl)methanamine is best understood as a valuable synthetic intermediate in the creation of more elaborate, biologically active molecules. Its structure combines the 5-nitroindole core with a reactive primary amine at the 3-position, making it an ideal precursor for building a library of derivatives through N-alkylation or N-acylation reactions.
A prominent example of its utility is in the synthesis of ligands targeting the c-Myc promoter G-quadruplex. nih.govnih.gov Research in this area has focused on creating substituted amine derivatives to optimize binding affinity and anticancer activity. The synthesis of these target molecules often starts with 5-nitro-1H-indole, which is first converted to 5-nitro-1H-indole-3-carbaldehyde via a Vilsmeier-Haack reaction. d-nb.infonih.gov This aldehyde is the direct precursor to the methanamine. Through a process called reductive amination, the aldehyde can be reacted with various primary or secondary amines in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the desired substituted this compound derivatives. d-nb.info
For example, the synthesis of N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, a closely related compound, involves reacting 5-nitroindole-3-carboxaldehyde with dimethylamine (B145610). nih.gov This highlights a common synthetic route where the parent compound, this compound, would be formed if ammonia (B1221849) were used instead of dimethylamine. Studies have shown that the presence of the 5-nitro group is critical for the antiproliferative effects of these compounds in cancer cells, likely due to its role in binding to the G-quadruplex and potentially through the generation of reactive oxygen species. nih.govnih.gov Therefore, this compound represents a key molecular scaffold for developing targeted cancer therapeutics within this modern research paradigm.
Data Tables
The following tables provide data for key compounds related to the synthesis of this compound derivatives, as documented in chemical literature.
Table 1: Precursor Compound Properties
| Compound Name | Formula | Use in Synthesis |
|---|---|---|
| 5-Nitro-1H-indole | C₈H₆N₂O₂ | Starting material for the Vilsmeier-Haack reaction. d-nb.infonih.gov |
Table 2: Example Derivative Synthesis and Properties
| Compound Name | Precursors | Reagents | Yield | Melting Point |
|---|---|---|---|---|
| N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine | 5-Nitroindole-3-carboxaldehyde, Dimethylamine (40% aq.) | Sodium Borohydride (NaBH₄), Methanol | 60% | 114-116 °C |
Data sourced from Nimbarte et al. (2021). nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
(5-nitro-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C9H9N3O2/c10-4-6-5-11-9-2-1-7(12(13)14)3-8(6)9/h1-3,5,11H,4,10H2 |
InChI Key |
XCLDULUBQOTJLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CN |
Origin of Product |
United States |
Synthetic Methodologies for 5 Nitro 1h Indol 3 Yl Methanamine and Its Derivatives
Strategic Approaches to 5-Nitroindole (B16589) Scaffold Construction
The formation of the 5-nitroindole scaffold is a critical initial phase. Various synthetic strategies can be employed, often starting from commercially available precursors that are subsequently modified to build the indole (B1671886) ring system with the required nitro group at the 5-position.
Precursor Synthesis Routes to 5-Nitro-1H-indole
A common method for synthesizing the 5-nitroindole core involves the Fischer indole synthesis. This reaction utilizes p-nitrophenylhydrazine hydrochloride and an appropriate ketone or aldehyde, such as ethyl pyruvate, to form a hydrazone intermediate. google.com This intermediate then undergoes cyclization in the presence of a catalyst like polyphosphoric acid to yield the indole ring. google.com The reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal (B89532) offers another route, leading to enamines that can be converted to indoles via the Batcho–Leimgruber protocol.
Another approach begins with the nitration of an existing indole. However, direct nitration can lead to a mixture of products, making it a less favored method for regioselective synthesis. More controlled methods often involve building the indole ring from a nitro-substituted precursor. For instance, 2-aryl-5-nitro-1H-indoles can be synthesized to explore their potential as bacterial NorA efflux pump inhibitors. nih.gov
Direct Functionalization at the 3-Position: Formation of the Methanamine Moiety
With the 5-nitroindole scaffold in hand, the next crucial step is the introduction of the methanamine group at the electron-rich 3-position of the indole ring. This is typically achieved through a two-step sequence involving formylation followed by reductive amination.
Vilsmeier-Haack Reaction as a Key Step for 3-Formylation
The Vilsmeier-Haack reaction is a widely used and efficient method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings, such as indole. organic-chemistry.orgpcbiochemres.comwikipedia.org The reaction employs a Vilsmeier reagent, which is typically generated in situ from a formamide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). wikipedia.orgnumberanalytics.com
This electrophilic substitution reaction readily occurs at the 3-position of the 5-nitroindole to yield 5-nitro-1H-indole-3-carbaldehyde. d-nb.info This aldehyde is a key intermediate, setting the stage for the subsequent introduction of the amine functionality. chemimpex.com The reaction is known for its high efficiency in the 3-formylation of indoles. pcbiochemres.com
Table 1: Vilsmeier-Haack Reaction for 3-Formylation of 5-Nitro-1H-indole
| Starting Material | Reagents | Product | Yield | Reference |
| 5-nitro-1H-indole | POCl₃, DMF | 5-nitro-1H-indole-3-carbaldehyde | 60% | d-nb.info |
Reductive Amination Strategies for Methanamine Formation
The conversion of the 5-nitro-1H-indole-3-carbaldehyde to (5-nitro-1H-indol-3-yl)methanamine is accomplished through reductive amination. This reaction involves the condensation of the aldehyde with an amine source to form an imine or enamine intermediate, which is then reduced to the corresponding amine.
A common strategy involves a one-pot reaction where the aldehyde is treated with an amine in the presence of a reducing agent. d-nb.info Sodium borohydride (B1222165) (NaBH₄) is a frequently used reducing agent for this transformation. d-nb.info The choice of amine source can vary, allowing for the direct synthesis of N-substituted derivatives. For the synthesis of the primary amine, this compound, a source of ammonia (B1221849) or a protected form of ammonia is used. The direct reductive coupling of nitro compounds with aldehydes represents an alternative approach to forming secondary amines. nih.gov
The reductive amination of aldehydes and ketones with nitro compounds is a valuable method for creating secondary and tertiary amines. frontiersin.org This can be a one-pot process where the nitro group is reduced to an amine, which then reacts with the aldehyde. researchgate.netresearchgate.net
Derivatization of the Methanamine Nitrogen: N-Substitution Approaches
The primary amine of this compound serves as a versatile handle for further derivatization, allowing for the synthesis of a wide array of N-substituted analogs. These modifications are often pursued to explore structure-activity relationships in medicinal chemistry.
Synthesis of N,N-Dialkyl-1-(5-nitro-1H-indol-3-yl)methanamines (e.g., 5-Nitrogramine Analogs)
The synthesis of N,N-dialkyl derivatives, such as analogs of the naturally occurring gramine (B1672134), can be achieved through several methods. One direct approach is the reductive amination of 5-nitro-1H-indole-3-carbaldehyde with a secondary amine, such as dimethylamine (B145610), in the presence of a reducing agent like sodium borohydride. d-nb.info
Alternatively, a one-pot in-situ reaction can be employed where the aldehyde is reacted with a substituted amine, and the resulting intermediate is immediately reduced. d-nb.info This method has been used to generate a series of conjugates with various substituted amines. d-nb.info
Table 2: Synthesis of a 5-Nitrogramine Analog
| Starting Material | Reagents | Product | Yield | Reference |
| 5-nitro-1H-indole-3-carbaldehyde | N,N-dimethylethane-1,2-diamine, NaBH₄ | 1-(1-(3-Azidopropyl)-5-nitro-1H-indol-3-yl)-N,N-dimethylmethanamine | 45% | d-nb.info |
This table illustrates the synthesis of a more complex derivative where the indole nitrogen is also substituted. The core principle of reductive amination of the 3-formyl group remains a key step.
Formation of Amidinohydrazone and Guanidine (B92328) Derivatives
The synthesis of amidinohydrazone and guanidine derivatives of this compound often starts from a suitable indole precursor. For instance, 5-methoxyindole (B15748) can be converted to its 3-acetyl derivative, which then reacts with S-dodecyl isothiosemicarbazide hydrobromide to form a hydrazone. This intermediate can subsequently be reacted with an appropriate amine, such as 4-chlorophenethylamine, to yield the final amidinohydrazone product. nih.gov
Guanidine derivatives can be prepared through several methods. One common approach involves the use of guanidinylating reagents like N,N'-di-Boc-N''-triflylguanidine. nih.gov This reagent reacts with an amino component in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM). nih.gov Another effective guanidinylating agent is 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC), which offers high yields and practical synthetic routes without the need for an inert atmosphere. organic-chemistry.org The resulting nitroguanidine (B56551) can then be reduced to the desired guanidine. organic-chemistry.org The synthesis of a tri-substituted guanidine derivative has also been reported, starting from a thiourea (B124793) derivative which is then reacted with a primary aromatic amine in the presence of mercury(II) chloride and triethylamine. mdpi.com
A general synthetic scheme for guanidine derivatives involves the reaction of an amine with a reagent like 1H-pyrazole-1-carboxamidine, which can introduce the guanidine group in a single step. nih.gov The choice of reagent and reaction conditions can be optimized to achieve high yields. For example, the use of N,N′-di-Boc-N′′-triflylguanidine has been shown to be a high-yield procedure for synthesizing certain guanidine derivatives. nih.gov
The following table summarizes some key reagents and their roles in the synthesis of amidinohydrazone and guanidine derivatives:
| Reagent | Role | Derivative Type |
| S-dodecyl isothiosemicarbazide hydrobromide | Forms hydrazone intermediate | Amidinohydrazone |
| N,N'-di-Boc-N''-triflylguanidine | Guanidinylating agent | Guanidine |
| 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) | Guanidinylating agent | Guanidine |
| 1H-pyrazole-1-carboxamidine | Guanidinylating agent | Guanidine |
| Mercury(II) chloride | Desulfurization agent | Guanidine |
Preparation of Amide Derivatives
The preparation of amide derivatives of this compound typically involves the coupling of the amine with a carboxylic acid or its activated derivative. A common method is the use of a coupling reagent that activates the carboxylic acid, facilitating the amide bond formation. google.com
One synthetic route involves the reaction of a carboxylic acid with the amine in the presence of a coupling agent like ethyl chloroformate and a base such as triethylamine. This method is effective for generating a variety of amide derivatives in moderate to good yields. Another approach utilizes coupling reagents such as phosphonium (B103445) salts or uronium/guanidinium salts, for instance, O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). google.com These reactions are often carried out in aprotic solvents like dichloromethane. google.com
The synthesis can be designed to accommodate various functional groups on both the indole ring and the acylating agent. For example, a series of amide derivatives of [6-(5-methyl-3-phenyl-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid have been synthesized and evaluated for their biological activities. nih.gov
The table below outlines some common coupling reagents used in the synthesis of amide derivatives:
| Coupling Reagent | Description |
| Ethyl Chloroformate | Used with a base to activate the carboxylic acid. |
| HBTU | A uronium-based coupling reagent. google.com |
| Phosphonium Salts | A class of coupling reagents for amide bond formation. google.com |
Modifications and Substitutions on the Indole Ring System
Regioselective Functionalization of the Indole Nucleus
The regioselective functionalization of the indole nucleus is a key aspect in the synthesis of diverse derivatives. Directing substituents to specific positions on the indole ring allows for the fine-tuning of the molecule's properties.
One significant challenge is the selective functionalization of the six-membered ring of the indole system, as the five-membered ring is generally more reactive. nih.gov However, methods for the C5-arylation of related 6,5-fused heterocyclic systems have been developed using palladium catalysis. nih.gov A notable method for the direct iodination of the C5 position of indoles has been reported, which proceeds under mild, metal-free conditions via a radical pathway. rsc.org This C5-iodination provides a versatile handle for further functionalization.
The Vilsmeier-Haack reaction is a classical method for introducing a formyl group at the C3 position of the indole ring. d-nb.info This reaction, using phosphoryl chloride (POCl3) and dimethylformamide (DMF), is a key step in the synthesis of many 3-substituted indole derivatives. d-nb.infonih.gov Additionally, electrophilic nitrating agents like trifluoroacetyl nitrate (B79036) can be used for the regioselective nitration at the C3 position under non-acidic and non-metallic conditions. rsc.org
Iron(III) triflimide has been developed as a catalyst for the regioselective halogenation of arenes, including indole derivatives. thieme-connect.de This catalytic system allows for iodination, bromination, and chlorination at the para-position to an activating group. thieme-connect.de
Impact of Nitro Group Reduction on Synthetic Pathways
The nitro group at the 5-position of the indole ring plays a crucial role in synthetic strategies, and its reduction to an amino group significantly alters the reactivity and properties of the molecule. nih.govnih.gov
The reduction of the nitro group is typically achieved through catalytic hydrogenation, commonly using palladium on carbon (Pd/C) and hydrogen gas. d-nb.infocommonorganicchemistry.com This transformation is a key step in converting 5-nitroindole derivatives to their 5-amino counterparts. d-nb.infonih.gov However, this method can also reduce other sensitive functional groups. commonorganicchemistry.com Alternative reducing agents like iron or zinc in acidic media, or tin(II) chloride, offer milder conditions and can be more chemoselective. commonorganicchemistry.com Sodium sulfide (B99878) is another reagent that can be used and sometimes allows for the selective reduction of one nitro group in the presence of others. commonorganicchemistry.com
The reduction of the nitro group can be a critical step in a multi-step synthesis. For example, in the synthesis of certain c-Myc G-quadruplex binders, a 5-nitroindole intermediate is synthesized and later reduced to the corresponding 5-aminoindole (B14826). nih.gov It has been observed that the 5-aminoindole derivatives can be unstable and susceptible to air oxidation. d-nb.info The reduction of the nitro group to a hydroxylamine (B1172632) is also a possible transformation, which can be an intermediate in the full reduction to the amine. nih.govmdpi.com The choice of reducing agent and reaction conditions is therefore critical to control the outcome of the reaction. mdpi.comresearchgate.net
The presence of the nitro group influences the electronic properties of the indole ring, and its reduction to an electron-donating amino group can significantly impact the course of subsequent reactions. This change in reactivity needs to be considered when planning synthetic routes.
Advanced Synthetic Techniques and Methodological Innovations
Enantioselective Synthesis of Chiral Indolyl Methanamine Derivatives
The development of enantioselective methods for the synthesis of chiral indolyl methanamine derivatives is an area of active research, driven by the importance of chiral amines in pharmaceuticals. Chiral phosphoric acids have emerged as powerful organocatalysts for these transformations. nih.gov
One notable example is the enantioselective Friedel-Crafts reaction of cyclic α-diaryl N-acyl imines with indolizines, catalyzed by a chiral spirocyclic phosphoric acid. This method provides access to α-tetrasubstituted (3-indolizinyl)(diaryl)methanamines in good yields and with high enantioselectivity (up to 98% ee). nih.gov The reaction proceeds under mild conditions, highlighting the efficiency of this catalytic system. nih.gov
The optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is crucial for achieving high enantioselectivity. nih.gov For instance, in the aforementioned Friedel-Crafts reaction, (S)-4d was identified as the optimal catalyst in 1,2-dichloroethane (B1671644) at room temperature. nih.gov
While the direct enantioselective synthesis of this compound itself is not extensively detailed in the provided context, the principles demonstrated in the synthesis of related chiral indolyl methanamine derivatives are highly relevant. These advanced catalytic methods offer a promising avenue for accessing enantiomerically pure this compound and its derivatives, which would be of significant interest for biological evaluation.
Multicomponent Reactions (MCRs) Incorporating Indole Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as powerful tools in organic synthesis. arkat-usa.orgbenthamscience.com These reactions are highly valued for their efficiency, atom economy, and the ability to rapidly generate molecular diversity. arkat-usa.orgbenthamscience.com The indole nucleus is a versatile participant in various MCRs, leading to a wide array of functionalized heterocyclic compounds. arkat-usa.org
One of the most classic and relevant MCRs for the synthesis of (1H-indol-3-yl)methanamine derivatives (gramines) is the Mannich reaction . This reaction involves the aminoalkylation of an acidic proton located at the C-3 position of the indole ring. The reaction typically proceeds with an aldehyde (like formaldehyde) and a secondary amine (such as dimethylamine) to generate the corresponding gramine derivative. arkat-usa.org For the synthesis of this compound derivatives, 5-nitroindole would serve as the indole component. The general scheme for the Mannich reaction is depicted below:
Scheme 1: General Mannich Reaction for the Synthesis of Gramine Derivatives
Where R1 is typically H, and R2, R3 can be alkyl groups.
While a direct one-pot, three-component Mannich reaction for this compound is a feasible strategy, often a stepwise approach involving the in-situ generation of an intermediate is employed. A notable example is the synthesis of N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine, a derivative of the target compound. This synthesis can be viewed as a multi-step, one-pot process that shares characteristics with MCRs. The process begins with the Vilsmeier-Haack reaction of 5-nitro-1H-indole to form 5-nitroindole-3-carboxaldehyde. This aldehyde then undergoes a one-pot in-situ reaction with a substituted amine in the presence of a reducing agent like sodium borohydride (NaBH₄) to yield the final product. nih.gov
A plausible reaction pathway is outlined in the following table:
| Step | Reactants | Reagents | Intermediate/Product |
| 1 | 5-nitro-1H-indole | POCl₃, DMF | 5-nitroindole-3-carboxaldehyde |
| 2 | 5-nitroindole-3-carboxaldehyde, Dimethylamine | NaBH₄ | N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine |
Table 1: Stepwise Synthesis of a this compound Derivative nih.gov
Another powerful MCR involving indoles is the Ugi reaction . The split-Ugi reaction, a variation of the classic Ugi four-component reaction (Ugi-4CR), has been successfully employed for the synthesis of complex indole-based scaffolds. nih.gov This methodology allows for the combination of an indole carboxylic acid, a bis-secondary diamine (like piperazine), an aldehyde, and an isocyanide to generate diverse molecular architectures. nih.gov While not directly reported for this compound, the principles of the Ugi reaction offer a promising avenue for the future development of novel MCRs to access this class of compounds.
Green Chemistry Approaches in Indole Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of indole derivatives has been a fertile ground for the application of these principles, focusing on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. mdpi.comresearchgate.net
Catalysis:
A key aspect of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. For indole synthesis, various green catalytic systems have been developed. For instance, the Fischer indole synthesis, a cornerstone method for preparing indoles, has been adapted to be more environmentally friendly by using water as a solvent and employing catalysts like perchloric acid adsorbed on silica (B1680970) gel. chemicalbook.comacs.org The use of solid acid catalysts is particularly advantageous as they can be easily recovered by filtration and potentially reused, minimizing catalyst waste. chemicalbook.com Heterogeneous catalysts, such as expanded perlite, have also been reported for the green synthesis of other nitrogen-containing heterocycles, showcasing the potential for their application in indole chemistry. rsc.org
The following table summarizes some green catalytic approaches relevant to indole synthesis:
| Catalyst Type | Example | Application | Green Advantage |
| Solid Acid Catalyst | Perchloric acid on silica gel | Fischer Indole Synthesis | Reusable, easy separation |
| Natural Heterogeneous Catalyst | Expanded Perlite | Synthesis of tetrazoles | Inexpensive, natural, reusable |
| Ionic Liquid | [bmim]N₃ | Synthesis of tetrazoles | Potential for recyclability |
Table 2: Examples of Green Catalysts in Heterocyclic Synthesis chemicalbook.comrsc.org
Alternative Reaction Media and Energy Sources:
The choice of solvent is a critical factor in the environmental impact of a chemical process. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Fischer indole synthesis has been successfully performed in water, demonstrating the feasibility of aqueous-phase synthesis for indole derivatives. acs.org
Microwave irradiation has emerged as a powerful tool in green synthesis. nih.gov Microwave-assisted organic synthesis can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. nih.gov The synthesis of various heterocyclic compounds, including pyrimidine (B1678525) derivatives, has been efficiently achieved using microwave irradiation, often in conjunction with solvent-free conditions or green solvents. researchgate.net This technology holds significant promise for the rapid and efficient synthesis of this compound and its derivatives.
The use of plant-based extracts and microbial systems for nanoparticle synthesis represents a burgeoning area of green chemistry, offering eco-friendly and biocompatible routes to catalytic materials. nih.gov While not yet applied to the specific synthesis of this compound, the development of biocatalysts and nano-catalysts synthesized via green methods could provide future sustainable pathways.
Computational and Theoretical Chemistry Studies on 5 Nitro 1h Indol 3 Yl Methanamine Systems
Density Functional Theory (DFT) Applications in Electronic Structure Analysis
Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of indole (B1671886) derivatives. mdpi.com DFT calculations, often using the B3LYP functional with various basis sets like 6-31G or 6-311G(d,p), are employed to determine optimized molecular geometries, frontier molecular orbitals (HOMO and LUMO), and the distribution of electron density. mdpi.comnih.govdoaj.org
The analysis of HOMO and LUMO energies is crucial as it helps in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap implies a higher reactivity. researchgate.net For instance, in studies of related indole systems, the HOMO is often found to be delocalized over the indole ring, while the LUMO may be centered on specific substituents, indicating the likely sites for nucleophilic or electrophilic attack. mdpi.com These calculations are also used to predict spectroscopic properties, which can then be compared with experimental data from FTIR and FT-Raman spectroscopy for validation. researchgate.net
Natural Bond Orbital (NBO) analysis, another feature of DFT studies, provides insights into hyperconjugative interactions and charge delocalization within the molecule, further explaining its stability. researchgate.net
Table 1: Key Parameters from DFT Analysis of Indole Derivatives
| Parameter | Significance | Typical Basis Set |
|---|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital; relates to electron-donating ability. | B3LYP/6-311G(d,p) |
| LUMO Energy | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | B3LYP/6-311G(d,p) |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. | B3LYP/6-31+G(d,p) |
| NBO Analysis | Analyzes charge transfer and intramolecular interactions. | B3LYP/6-31+G(d,p) |
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation
Molecular Electron Density Theory (MEDT) has emerged as a powerful framework for studying the mechanisms of organic reactions, particularly cycloadditions. nih.gov This theory posits that changes in electron density, rather than molecular orbital interactions, govern chemical reactivity. nih.gov MEDT has been successfully applied to understand the intramolecular [3+2] cycloaddition (I32CA) reactions of various indole derivatives. researchgate.net
Intramolecular [3+2] cycloaddition reactions are a key method for synthesizing complex heterocyclic structures, such as isoxazolidines, which are valuable in medicinal chemistry. researchgate.netmdpi.com In the context of indole derivatives, these reactions often involve a three-atom component (like a nitrone) reacting with a dipolarophile within the same molecule. researchgate.netmdpi.com
MEDT studies on related systems have shown that these reactions typically proceed through a one-step mechanism. researchgate.net The synchronicity of the bond-forming process can vary; for example, fused ring systems might form through a slightly synchronous mechanism, while bridged systems may exhibit a more asynchronous mechanism. researchgate.net The analysis of the electron localization function (ELF) is a key component of MEDT, helping to characterize the nature of the reacting species as zwitterionic, carbenoid, or pseudoradical. mdpi.com
One of the significant advantages of MEDT is its ability to predict the regioselectivity and stereoselectivity of cycloaddition reactions. researchgate.netmdpi.com By analyzing the transition states associated with different possible pathways (e.g., fused-endo, fused-exo, bridged-endo, bridged-exo), the kinetic and thermodynamic favorability of each can be determined. researchgate.net
In a study of an intramolecular [3+2] cycloaddition on an indole system, analysis of the relative energies indicated that the isoxazolidine (B1194047) formed via the fused-endo pathway was kinetically favored, a finding that aligned with experimental results. researchgate.net The preference for a particular stereoisomer, such as the exo product in some [3+2] cycloadditions, can be explained by lower activation energies and more negative Gibbs free energies compared to the endo pathway. rsc.org The global electron density transfer (GEDT) at the transition state is also a key indicator; a high GEDT value suggests a highly polar reaction, which often corresponds to a low activation energy. nih.gov
The core of understanding a reaction mechanism through MEDT involves locating and characterizing the transition states (TSs) and intermediates along the reaction pathway. researchgate.net For the intramolecular [3+2] cycloaddition of an indole derivative, two regioisomeric and four stereoisomeric pathways were identified and their respective transition states located. researchgate.net
The energetic profile of the reaction is then mapped out. The activation energies calculated for each pathway reveal the most likely reaction course. For example, the fused-endo pathway in one study was found to have the lowest activation energy, making it the most favorable kinetic route. researchgate.net The geometry of the transition states and the analysis of bond orders provide further details about the bond-forming process, indicating whether the mechanism is synchronous or asynchronous. researchgate.net
Table 2: Example Energetic Profile for an Intramolecular [3+2] Cycloaddition
| Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Nature of Mechanism |
|---|---|---|---|
| Fused-endo | 15.5 | -35.2 | One-step, slightly synchronous |
| Fused-exo | 17.8 | -33.1 | One-step, slightly synchronous |
| Bridged-endo | 22.1 | -28.9 | One-step, slightly asynchronous |
| Bridged-exo | 24.5 | -25.4 | One-step, slightly asynchronous |
Note: Data is representative of typical MEDT studies on related indole systems.
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, encompassing both DFT and MEDT, provide deep mechanistic insights into the reactivity of (5-nitro-1H-indol-3-yl)methanamine systems. These calculations can elucidate the step-by-step process of chemical reactions. For instance, Bonding Evolution Theory (BET) analysis, often used in conjunction with MEDT, can unravel a stepwise mechanism where a seemingly concerted reaction is found to involve the formation of lone pairs followed by the creation of new covalent bonds, highlighting the asynchronicity of the process. mdpi.comrsc.org
These computational methods are not limited to cycloadditions. They can also be applied to understand other reactions, such as nucleophilic substitutions, which are common in the synthesis of 5-nitroindole (B16589) derivatives. d-nb.info By modeling the reactants, intermediates, transition states, and products, a comprehensive picture of the reaction mechanism, including the factors controlling its rate and outcome, can be developed.
Molecular Modeling for Ligand-Target Interactions and Binding Thermodynamics
Molecular modeling techniques are crucial for understanding how molecules like this compound and its derivatives interact with biological targets. These studies are fundamental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its receptor.
Derivatives of 5-nitroindole have been identified as ligands for the c-Myc promoter G-quadruplex (G4), a non-canonical DNA structure that is a target for anticancer drugs. d-nb.info Molecular modeling can be used to simulate the docking of these indole derivatives into the binding sites of the G4-quadruplex. These simulations help to identify the key interactions, such as hydrogen bonds, pi-stacking, and electrostatic interactions, that stabilize the ligand-DNA complex.
Furthermore, these models can elucidate the structure-activity relationship (SAR), explaining how modifications to the 5-nitroindole scaffold affect binding affinity and biological activity. d-nb.info For example, NMR studies combined with modeling have shown that some of these compounds interact with the terminal G-quartets of the c-Myc G-quadruplex in a 2:1 stoichiometry. d-nb.info Such insights are invaluable for the rational design and optimization of new, more potent and selective therapeutic agents.
5 Nitro 1h Indol 3 Yl Methanamine As a Pivotal Scaffold in Medicinal Chemistry Research and Chemical Biology Tool Development
Design and Synthesis of Novel Indole-Based Analogs for Structure-Activity Relationship (SAR) Exploration
The design of novel analogs based on the (5-nitro-1H-indol-3-yl)methanamine scaffold is a key strategy for exploring structure-activity relationships (SAR) and identifying new therapeutic agents. nih.govnih.gov Researchers systematically modify the core structure to understand how chemical changes influence biological activity, a fundamental practice in drug discovery. youtube.com
Design Strategy: The core design strategy often involves modifying three key positions of the scaffold:
The Indole (B1671886) Nitrogen (N-1): Alkylation or arylation at this position can significantly impact the molecule's interaction with biological targets. nih.gov
The Methanamine Group: The primary amine at the 3-position serves as a handle for introducing various substituents, allowing for the modulation of polarity, size, and hydrogen bonding capacity.
The Indole Core: While the 5-nitro substitution is often a key pharmacophoric feature, modifications at other positions of the indole ring can be explored to fine-tune activity and selectivity. nih.gov
Synthesis: Several synthetic routes have been developed to create a library of analogs from the parent scaffold. A common starting material is 5-nitro-1H-indole. nih.gov A key intermediate, 5-nitro-1H-indole-3-carbaldehyde, can be generated via a Vilsmeier-Haack reaction. nih.govd-nb.info This aldehyde is then converted to the corresponding methanamine derivatives through reductive amination with various primary or secondary amines in the presence of a reducing agent like sodium borohydride (B1222165). d-nb.info
For instance, a multi-route synthetic strategy has been employed to generate a series of pyrrolidine-substituted 5-nitroindole (B16589) derivatives to probe their activity as c-Myc G-quadruplex binders. nih.govd-nb.info This involved initial modifications at the N-1 position of 5-nitro-1H-indole, followed by the introduction of the carbaldehyde at the C-3 position, and subsequent reductive amination to yield the final products. d-nb.info
Structure-Activity Relationship (SAR) Findings: SAR studies on these analogs have yielded crucial insights. In the context of developing binders for the c-Myc G-quadruplex, a non-canonical DNA structure implicated in cancer, several key findings have been reported:
The nitro group at the 5-position of the indole core is often critical for binding activity. nih.gov
Substitution at the N-1 position of the indole plays a significant role in improving G4 binding affinity. nih.gov
The nature of the amine substituent at the 3-methylamine position modulates the compound's potency.
The following table summarizes the findings for selected 5-nitroindole derivatives evaluated for their anticancer activity via inhibition of HeLa cell proliferation. nih.gov
| Compound | Substitution | IC₅₀ (μM) in HeLa cells |
| 5 | Pyrrolidine (B122466) at N-1 (via propyl linker) | 5.08 ± 0.91 |
| 7 | Pyrrolidine at N-1 (via propyl linker) and dimethylamine (B145610) at C-3 methanamine | 5.89 ± 0.73 |
| 12 | Dimethylamine at C-3 methanamine (unsubstituted N-1) | > 100 |
This table is generated based on data from a study on 5-nitroindole derivatives as c-Myc G-quadruplex binders. nih.gov
These SAR studies demonstrate that modifications at both the N-1 and C-3 positions of the 5-nitroindole scaffold are essential for optimizing biological activity. nih.gov
Strategies for Lead Optimization Based on the 5-Nitroindole Pharmacophore
Lead optimization is an iterative process in drug discovery that aims to enhance the properties of a promising lead compound to convert it into a clinical candidate. patsnap.comyoutube.com This involves improving potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). patsnap.comresearchgate.net For the 5-nitroindole pharmacophore, optimization strategies focus on refining the initial hits identified from SAR studies. nih.govnih.gov
Key Optimization Strategies:
Modulating Flexible Elements: One successful strategy involves modulating flexible side chains attached to the rigid 5-nitroindole core. For example, in the development of c-Myc G-quadruplex binders, a series of molecules were synthesized with a structurally preserved pyrrolidine-substituted 5-nitroindole scaffold but with varied flexible linkers and terminal groups. nih.govnih.gov This allows for fine-tuning the interaction with the target while maintaining the core binding motif.
Improving Pharmacokinetic Properties: Medicinal chemistry techniques are used to alter the physicochemical properties of the lead compound. This can include introducing polar functional groups like hydroxyl or carboxylic acids to enhance water solubility or modifying lipophilicity to improve membrane permeability. youtube.com The goal is to achieve a balance that allows the drug to reach its target in effective concentrations. patsnap.com
Fragment Extension: In fragment-based drug discovery, small, weakly binding fragments are identified and then grown or merged to create a more potent lead. The 5-nitroindole scaffold can serve as a starting fragment. For instance, fragment extension of indole fragments led to the synthesis of a series of pyrrolidine-substituted 5-nitroindole derivatives that bind effectively to the c-Myc G-quadruplex DNA. nih.gov
These optimization efforts are guided by an iterative cycle of design, synthesis, and biological testing. patsnap.com For example, after identifying initial 5-nitroindole hits, further biophysical analyses, such as NMR spectroscopy, can reveal detailed binding information, which in turn guides the next round of structural modifications. nih.govnih.gov This approach led to the discovery that some optimized compounds interact with the target G-quadruplex in a 2:1 stoichiometry, a crucial finding for understanding their mechanism of action. nih.govnih.gov
Development of Chemical Probes and Biological Tools
Beyond its use as a pharmacophore for therapeutic agents, the 5-nitroindole scaffold is a valuable component in the development of chemical probes and biological tools. These tools are essential for studying complex biological processes.
Universal Base in Oligonucleotides: One of the most notable applications of a 5-nitroindole derivative is as a "universal base" in synthetic DNA and RNA oligonucleotides. biosearchtech.com A universal base is an analog that can pair with all four natural DNA bases (A, T, C, G) without significant discrimination. biosearchtech.comresearchgate.net
Mechanism: Unlike natural bases that rely on specific hydrogen bonding patterns, 5-nitroindole works by stacking within the DNA double helix. Its large, hydrophobic aromatic surface enhances stacking interactions with adjacent bases, stabilizing the duplex. biosearchtech.com
Applications: This property is highly useful in molecular biology. Oligonucleotides containing 5-nitroindole can be used as:
Degenerate PCR primers: for amplifying genes where the exact sequence is not fully known. biosearchtech.com
Probes for microarrays and rRNA targeting: to detect a range of related sequences or target regions in different microbial species with high specificity. biosearchtech.com
The 5-nitroindole derivative is considered superior to other universal bases because its incorporation is less destabilizing to the DNA duplex. biosearchtech.comresearchgate.net
Probes for Biological Targets: Compounds derived from the this compound scaffold that bind with high affinity and selectivity to a specific biological target, such as the c-Myc G-quadruplex, can be used as chemical probes. nih.gov These molecules can be used to:
Investigate the biological role of their target (e.g., the function of G-quadruplexes in gene regulation). nih.govnih.gov
Validate a target for drug discovery.
Serve as a starting point for developing imaging agents by conjugating them with fluorescent dyes or radioisotopes.
The development of potent and selective 5-nitroindole-based G-quadruplex binders provides researchers with valuable tools to study oncogene expression and cell cycle regulation in cancer cells. nih.govnih.gov
Emerging Research Directions and Future Perspectives for the 5-Nitroindole Methanamine Scaffold
The versatility of the this compound scaffold suggests numerous avenues for future research and development. The foundation laid by studies in cancer and molecular biology opens the door to new applications and more sophisticated molecular designs.
Emerging Research Directions:
Targeting Other G-Quadruplexes: While research has focused on the c-Myc promoter, G-quadruplex structures are found in the promoters of many other oncogenes and in telomeres. Future work could involve designing 5-nitroindole derivatives that selectively target these other G4 structures, potentially leading to new anticancer strategies.
Broader Therapeutic Applications: The indole nucleus is considered a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. hebmu.edu.cnresearchgate.net Future research could explore the potential of 5-nitroindole methanamine analogs in other disease areas, such as infectious diseases (antiviral, antiparasitic) and neurodegenerative disorders, where other indole derivatives have shown promise. nih.gov
Advanced Chemical Probes: There is potential to develop more advanced biological tools. This could involve creating photo-cross-linking probes to irreversibly bind to their targets, allowing for easier identification of binding partners, or developing fluorescently tagged analogs for use in high-resolution microscopy to visualize their subcellular localization.
Future Perspectives: The future of the 5-nitroindole methanamine scaffold in drug discovery looks promising. The accumulated knowledge on its synthesis and SAR provides a strong basis for rational drug design. nih.gov The continued integration of computational modeling with chemical synthesis will likely accelerate the discovery of new lead compounds with improved efficacy and safety profiles. patsnap.com
Furthermore, the application of this scaffold in synthetic biology and diagnostics, particularly through its use as a universal base, is an expanding field. biosearchtech.com As our understanding of the genome and gene regulation deepens, the need for sophisticated molecular tools like those derived from 5-nitroindole will undoubtedly grow. The development of libraries based on this scaffold for high-throughput screening against a diverse range of biological targets remains a key strategy for unlocking its full therapeutic and scientific potential. hebmu.edu.cn
Conclusion and Future Directions in 5 Nitro 1h Indol 3 Yl Methanamine Research
Summary of Key Academic Contributions
The primary academic contribution concerning (5-nitro-1H-indol-3-yl)methanamine has been in the field of medicinal chemistry, specifically in the development of G-quadruplex binders with potential anticancer activity. A significant study detailed the synthesis of a series of 5-nitroindole (B16589) derivatives, using this compound as a key intermediate. nih.govnih.gov In this research, the 5-nitroindole core was identified as a lead structure for targeting the c-Myc promoter G-quadruplex, a DNA structure implicated in cancer. nih.govnih.gov The synthesis of N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine was achieved through the reaction of 5-nitroindole-3-carboxaldehyde with dimethylamine (B145610). nih.gov This work demonstrated that the 5-nitro group plays a crucial role in the binding affinity of these compounds to the G-quadruplex. nih.gov
Another important area where 5-nitroindoles have made a significant impact is in the field of nucleic acid chemistry. 5-Nitroindole has been investigated as a universal base analogue in oligodeoxynucleotides. biosearchtech.comrsc.org Its ability to stack within a DNA duplex without significant destabilization and to pair indiscriminately with the four natural bases makes it a valuable tool in molecular biology. biosearchtech.comrsc.org While this research does not directly involve this compound, it highlights the unique properties of the 5-nitroindole scaffold and suggests potential applications for its derivatives.
The synthesis of various substituted indoles, including those with a methanamine group at the 3-position, has been a subject of extensive research, given their prevalence in biologically active compounds. nih.gov The development of efficient synthetic routes to these scaffolds is a continuous effort in organic chemistry.
Unexplored Research Avenues and Challenges
Despite the promising results in the area of G-quadruplex binders, the full potential of this compound remains largely unexplored. A primary challenge lies in the selective functionalization of the indole (B1671886) ring. The presence of the nitro group at the 5-position significantly influences the reactivity of the indole nucleus, which can complicate further chemical modifications. rsc.org
Unexplored research avenues include:
Broadening the Scope of Biological Activity: The focus to date has been on anticancer applications. However, the indole scaffold is known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. nih.govnih.gov Screening this compound and its simple derivatives against a broader range of biological targets could reveal new therapeutic applications.
Development of Novel Synthetic Methodologies: While a synthetic route to this compound exists, the development of more efficient, scalable, and environmentally friendly synthetic methods would be beneficial for facilitating further research. nih.gov This could involve exploring novel catalytic systems or one-pot reaction strategies.
Investigation of the Role of the Nitro Group: A deeper understanding of how the 5-nitro group influences the compound's physical and chemical properties, such as its pKa, redox potential, and metabolic stability, is needed. This knowledge would be invaluable for designing new derivatives with improved pharmacological profiles.
Potential for Novel Discoveries in Molecular Recognition and Catalysis
The unique structural features of this compound suggest significant potential for novel discoveries in the fields of molecular recognition and catalysis.
Molecular Recognition: The 5-nitro group, being a strong electron-withdrawing group, can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition. rsc.org This, combined with the hydrogen-bonding capabilities of the indole N-H and the methanamine group, makes this compound an interesting candidate for the design of novel receptors for anions or neutral molecules. Its established ability to interact with DNA G-quadruplexes is a testament to this potential. nih.govnih.gov Further exploration of its binding properties with other biomolecules, such as proteins and RNA, could lead to the discovery of new molecular probes or therapeutic agents.
Catalysis: Indole derivatives have been utilized as ligands in transition metal catalysis and as organocatalysts. The electron-rich nature of the indole ring can be modulated by substituents. The electron-withdrawing 5-nitro group in this compound could be exploited to tune the electronic properties of metal complexes, potentially leading to novel catalysts with unique reactivity or selectivity. Furthermore, the primary amine of the methanamine group could serve as a catalytic site in organocatalysis, for example, in iminium or enamine catalysis. The proximity of the indole ring could influence the stereochemical outcome of such reactions, opening avenues for the development of new asymmetric catalytic methodologies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
